3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
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Overview
Description
3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Attachment of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a suitable thiol reacts with the aromatic ring under basic conditions.
Final Coupling Step: The final step involves coupling the quinoline-piperidine intermediate with the methylthio-phenyl group using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Pharmacology: It can be used in the study of drug-receptor interactions and the development of new pharmacological agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The quinoline and piperidine moieties are known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one: can be compared with other compounds featuring quinoline and piperidine moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and physicochemical properties not found in simpler analogs.
Biological Activity
The compound 3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a quinoline moiety, and a methylthio-substituted phenyl group. This unique combination may contribute to its interactions with various biological targets.
Research indicates that compounds with similar structures often interact with multiple biological pathways. The proposed mechanisms of action for this compound include:
- Dopamine Receptor Modulation : Similar compounds have been shown to selectively target dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .
- Protein Kinase Inhibition : There is evidence suggesting that related compounds can modulate protein kinase activity, influencing cellular proliferation and survival pathways .
- Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections .
1. Neuroprotective Effects
A study investigating the neuroprotective effects of dopamine receptor agonists found that compounds targeting the D3 receptor could protect dopaminergic neurons from degeneration. This suggests that this compound may have similar protective effects, potentially beneficial in treating neurodegenerative diseases.
2. Anticancer Potential
Research into related quinoline derivatives has demonstrated significant anticancer activity through the induction of apoptosis in various cancer cell lines. The ability of these compounds to modulate signaling pathways involved in cell survival makes them promising candidates for cancer therapy.
3. Antimicrobial Studies
Preliminary tests on structurally similar compounds have shown promising antimicrobial activity against various pathogens. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli displayed effective inhibition, indicating potential for development into antimicrobial agents .
Data Tables
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-29-21-10-7-18(8-11-21)9-12-23(27)26-16-13-20(14-17-26)28-22-6-2-4-19-5-3-15-25-24(19)22/h2-8,10-11,15,20H,9,12-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOYAXWKEAWSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.